Oseltamivir impurity A
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Overview
Description
4-N-Desacetyl-5-N-acetyl Oseltamivir Acid: is a derivative of Oseltamivir, an antiviral medication used to treat and prevent influenza. This compound is a key intermediate in the synthesis of Oseltamivir and plays a crucial role in the pharmaceutical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid involves multiple steps, starting from shikimic acid. The process includes protection and deprotection steps, as well as various chemical transformations such as esterification, amidation, and reduction .
Industrial Production Methods: Industrial production of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups on the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid is used as an intermediate in the synthesis of Oseltamivir, making it valuable in medicinal chemistry research .
Biology: The compound is studied for its potential biological activity and interactions with various enzymes and proteins .
Medicine: As a precursor to Oseltamivir, it is indirectly involved in the treatment and prevention of influenza .
Industry: The compound is important in the pharmaceutical industry for the large-scale production of antiviral medications .
Mechanism of Action
The mechanism of action of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid is primarily related to its role as an intermediate in the synthesis of Oseltamivir. Oseltamivir works by inhibiting the neuraminidase enzyme, which is essential for the replication of influenza viruses. By blocking this enzyme, Oseltamivir prevents the release of new viral particles, thereby limiting the spread of the infection .
Comparison with Similar Compounds
Oseltamivir: The parent compound, used as an antiviral medication.
Oseltamivir Phosphate: The active form of Oseltamivir used in medications.
Oseltamivir Carboxylate: Another intermediate in the synthesis of Oseltamivir.
Uniqueness: 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid is unique due to its specific role in the synthesis pathway of Oseltam
Properties
IUPAC Name |
5-acetamido-4-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(13(12)15)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPOADZCFCZMRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1N)NC(=O)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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